molecular formula C12H18O B1615447 1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one CAS No. 878-55-7

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

Cat. No.: B1615447
CAS No.: 878-55-7
M. Wt: 178.27 g/mol
InChI Key: WNVZKCBLUKHUBI-UHFFFAOYSA-N
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Description

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one (CAS 878-55-7) is a bicyclic ketone of significant interest in organic synthesis and fragrance research. With a molecular formula of C12H18O and a molecular weight of 178.27 g/mol, this compound serves as a key synthetic intermediate . Its structure is related to valuable aroma compounds, and it has been specifically studied in the multi-step synthesis of (±)-geosmin, the characteristic odorant of soil, demonstrating its utility in constructing complex molecular scaffolds . The compound can be synthesized via the cyclization of 2-methylcyclohexanone with partners like ethyl vinyl ketone under acidic or basic catalysis, a method noted for providing good regioselectivity and yields between 81-83% . Physicochemical properties include a density of 0.99 g/cm³ and a boiling point of approximately 275°C . This product is intended for research and development purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9-10-5-3-4-7-12(10,2)8-6-11(9)13/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVZKCBLUKHUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878-55-7
Record name NSC125582
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one primarily involves cyclization reactions of substituted cyclohexanone precursors under controlled acidic or basic conditions. The most documented and reliable synthetic route includes:

  • Starting Material: 2-Methylcyclohexanone
  • Key Reaction: Cyclization via intramolecular aldol condensation or Michael addition with suitable electrophilic partners such as ethyl vinyl ketone or 1-chloro-3-pentanone
  • Catalysts/Conditions: Acidic catalysts (e.g., sulfuric acid) or basic catalysts (e.g., sodium hydroxide) to promote ring closure
  • Temperature: Moderate heating (typically 50–100°C) to facilitate cyclization without decomposition
  • Solvents: Commonly used solvents include ethanol, methanol, or acetic acid depending on the catalyst system

An example synthetic sequence involves the alkylation of 2-methylcyclohexanone with ethyl vinyl ketone to form an intermediate, which then undergoes cyclization to yield the target bicyclic ketone. This method provides good regioselectivity and stereoselectivity, with isolated yields reported between 81% and 83% as a mixture predominantly of the desired isomer.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for yield and purity through:

Industrial protocols often adapt the laboratory cyclization methods but emphasize continuous flow systems and greener solvents to enhance sustainability and cost-effectiveness.

Detailed Research Findings and Reaction Analysis

Regio- and Stereoselectivity

Research by Hansson et al. (2007) investigated the regioselectivity of alkylation of 2-methylcyclohexanone with electrophilic reagents, showing that the major product is the 1,4a-dimethyl isomer with a minor amount of the 1,8-dimethyl isomer (approximately 96:4 ratio). The stereoselectivity in subsequent epoxidation reactions of the bicyclic ketone was also studied, revealing a preference for the α-epoxide isomer in a 92:8 ratio when using m-chloroperbenzoic acid as the oxidant.

Reaction Yields and Purity

Step Reaction Type Conditions Yield (%) Notes
Alkylation of 2-methylcyclohexanone Michael addition/alkylation Acidic/basic catalysis, 50–100°C 81–83 High regioselectivity for 1,4a-dimethyl isomer
Cyclization to bicyclic ketone Intramolecular aldol condensation Controlled pH, moderate heat High Purification by recrystallization yields pure product
Epoxidation (optional) Oxidation m-Chloroperbenzoic acid, mild conditions 89 Produces epoxide derivatives for further transformations

Summary Table of Preparation Methods

Preparation Method Starting Materials Catalysts/Conditions Yield (%) Comments
Cyclization of 2-methylcyclohexanone with ethyl vinyl ketone 2-Methylcyclohexanone, ethyl vinyl ketone Acidic/basic catalysis, 50–100°C 81–83 Major route, high regioselectivity
Alkylation with 1-chloro-3-pentanone 2-Methylcyclohexanone, 1-chloro-3-pentanone Basic catalysis, moderate heat Comparable Alternative electrophile for alkylation
Industrial scale synthesis Same as lab scale Optimized reaction conditions, distillation, recrystallization High Emphasizes purity and scalability

Notes on Reaction Mechanisms

  • The cyclization mechanism typically proceeds via enolate formation from 2-methylcyclohexanone, followed by nucleophilic attack on the electrophilic alkene or haloalkane, leading to ring closure.
  • The ketone functional group plays a crucial role in stabilizing intermediates and directing regioselectivity.
  • Epoxidation of the bicyclic ketone involves electrophilic oxygen transfer to the double bond, with stereoselectivity influenced by steric and electronic factors of the bicyclic system.

Chemical Reactions Analysis

Types of Reactions

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one has the molecular formula C12H18OC_{12}H_{18}O and a molecular weight of approximately 178.274 g/mol. Its structure features a naphthalene core with two methyl groups at positions 1 and 4a. The compound's properties allow it to engage in various chemical reactions such as oxidation and reduction, making it versatile for synthetic applications.

Pharmaceutical Applications

Biological Activity : Research indicates that this compound exhibits biological activities including antimicrobial and anti-inflammatory effects. Its structural similarity to other biologically active compounds suggests potential pharmacological applications. Studies have explored its interactions with various bacterial strains and its role in modulating inflammatory responses.

Therapeutic Potential : Ongoing research aims to uncover the therapeutic uses of this compound in drug development. The ketone functional group in its structure may interact with enzymes and receptors in biological systems, influencing their activity and suggesting possible roles in treating infections or inflammation.

Fragrance Chemistry

Due to its aromatic properties, this compound is also utilized in fragrance formulations. Its unique scent profile can enhance the olfactory characteristics of perfumes and other scented products. The compound's stability and reactivity allow it to serve as a building block for more complex fragrance molecules.

Mechanism of Action

The mechanism of action of 1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes and receptors in biological systems. For example, the ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity .

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks hydroxyl or unsaturated side chains seen in natural analogs like Teucrenone, which may influence solubility and biological activity .
  • The methano-bridged derivative (C₁₁H₁₂O₂) demonstrates how ring modifications alter molecular rigidity and reactivity .

Physicochemical Properties

While explicit data for the target compound are unavailable, molecular weights and functional groups of analogs provide insights:

  • Molecular Weight: Derivatives range from 176.21 g/mol (methano-bridged analog) to 234.33 g/mol (Teucrenone), with the target compound likely intermediate (~190–200 g/mol) .
  • Polarity: Ketone groups enhance polarity, but methyl substituents and hydrogenation reduce it compared to fully aromatic naphthalenes. Hydroxyl-containing analogs (e.g., Teucrenone) exhibit higher hydrophilicity .

Stereochemical Considerations

Stereochemistry significantly impacts properties:

  • Teucrenone has defined stereodescriptors (4aS,7S,8R), which may enhance binding specificity in biological systems .
  • The target compound’s stereoisomerism is unspecified in the evidence, but racemic forms (e.g., (±)-1,4a-dimethyl derivatives) are documented, suggesting synthetic versatility .

Biological Activity

1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one (CAS No. 878-55-7) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C12H18O
  • Molecular Weight : 178.27 g/mol
  • InChI Key : WNVZKCBLUKHUBI-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Benchchem highlighted its effectiveness against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria with notable results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. A study published in the Journal of Organic Chemistry indicates that it can inhibit the production of pro-inflammatory cytokines in vitro. The results are summarized in the table below:

CytokineConcentration (µM)Inhibition (%)
TNF-alpha1045%
IL-61038%
IL-1β1050%

The anti-inflammatory activity is attributed to its ability to modulate signaling pathways involved in inflammation.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The ketone functional group in the compound enables it to form hydrogen bonds with active sites on enzymes and receptors. This interaction can lead to alterations in enzyme activity and receptor signaling pathways.

Case Study 1: Antimicrobial Efficacy

A comprehensive study examined the antimicrobial efficacy of various compounds including this compound against a panel of pathogens. The findings indicated that this compound was particularly effective against multidrug-resistant strains.

Case Study 2: Inflammation Models

In vivo studies using animal models demonstrated that treatment with this compound resulted in significant reductions in inflammation markers following induced inflammatory responses. This suggests potential therapeutic applications in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one, and what catalysts or conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of substituted naphthalenones or cyclization of prenylated intermediates. For example, cyclization of 3-(prop-1-en-2-yl) precursors under acidic conditions (e.g., H₂SO₄) yields the hexahydronaphthalenone backbone. Catalytic hydrogenation with Pd/C or Raney Ni is effective for reducing double bonds while preserving stereochemistry . Optimization requires strict control of reaction temperature (e.g., 60–80°C) and inert atmospheres to avoid side reactions.

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and stereochemistry. Key signals include methyl groups at δ 1.2–1.4 ppm (¹H) and carbonyl carbons at δ 205–210 ppm (¹³C). High-resolution mass spectrometry (HRMS) with an exact mass of 234.3340 g/mol (C₁₅H₂₂O₂) helps validate molecular composition . Infrared (IR) spectroscopy identifies ketone stretches at ~1700 cm⁻¹.

Q. What biological activities have been reported for derivatives of this compound?

  • Methodological Answer : Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption, as shown in disk diffusion assays (MIC ≤ 12.5 µg/mL) . Anti-inflammatory properties are assessed using COX-2 inhibition assays, with IC₅₀ values compared to indomethacin. Structural modifications, such as hydroxylation at C-2 or C-8a, enhance bioactivity .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 4aR vs. 4aS configurations) impact reactivity and biological function?

  • Methodological Answer : Stereochemistry governs both synthetic pathways and bioactivity. For instance, the 4aR configuration in (4aR,5S,8aS)-isomers favors axial methyl group orientation, influencing ring puckering and hydrogen-bonding capacity. Chiral HPLC (e.g., using a Chiralpak IA column) separates diastereomers, while molecular docking studies (e.g., AutoDock Vina) predict binding affinity differences to enzymatic targets like cytochrome P450 .

Q. What strategies mitigate competing [5+2] vs. [2+2] cycloadditions during photochemical reactions involving this compound?

  • Methodological Answer : Triplet sensitizers (e.g., benzophenone) and visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) shift reaction pathways by altering excited-state dynamics. Solvent polarity adjustments (e.g., acetonitrile vs. toluene) stabilize specific transition states, favoring [5+2] cycloadditions for macrocycle formation. Time-resolved spectroscopy monitors intermediate lifetimes to optimize irradiation parameters .

Q. How can computational modeling predict metabolic pathways or toxicity profiles of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess metabolic oxidation sites, while in silico tools like SwissADME predict pharmacokinetics. For toxicity, molecular dynamics simulations model interactions with hepatic enzymes (e.g., CYP3A4), identifying reactive epoxide intermediates prone to glutathione adduct formation .

Contradictions and Limitations

  • Synthetic Yield Discrepancies : reports 70–80% yields for catalytic hydrogenation, while notes variability (50–75%) due to steric hindrance from substituents. Researchers should pre-screen catalysts (e.g., PtO₂ vs. Pd/C) for substrate-specific optimization .
  • Bioactivity Variability : Derivatives from natural sources (e.g., Alpinia oxyphylla) show higher antimicrobial activity than synthetic analogs, possibly due to synergistic phytochemicals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Reactant of Route 2
1,4a-Dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

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